2-Chloro-3-(trimethylsilyl)pyridine
Overview
Description
2-Chloro-3-(trimethylsilyl)pyridine is a pyridine derivative . It is a clear colorless to brown liquid .
Synthesis Analysis
The synthesis of 2-Chloro-3-(trimethylsilyl)pyridine can be achieved from Pyridine and Chlorotrimethylsilane . Chemoselective directed metallation of 2-chloropyridine allows the synthesis of 2-substituted 3-carbonylated pyridines .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(trimethylsilyl)pyridine is C8H12ClNSi . The molecular weight is 185.73 . The InChI code is 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 .Chemical Reactions Analysis
The reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded the first binuclear, homoleptic Co(II) aminopyridinate complex . Trimethylsilyl chloride is reactive toward nucleophiles, resulting in the replacement of the chloride .Physical And Chemical Properties Analysis
2-Chloro-3-(trimethylsilyl)pyridine is a clear colorless to brown liquid . It has a density of 1.03g/cm3 . The boiling point is 222.4ºC at 760 mmHg . The flash point is 88.3ºC .Scientific Research Applications
“2-Chloro-3-(trimethylsilyl)pyridine” is a specific type of trimethylsilyl (TMS) compound . TMS compounds, including “2-Chloro-3-(trimethylsilyl)pyridine”, are characterized by their chemical inertness and large molecular volume, which makes them useful in various applications . Here are some potential applications:
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Organic Synthesis : TMS compounds are often used as protecting groups in organic synthesis . They can be used to protect reactive functional groups from unwanted reactions during a synthesis process .
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Gas Chromatography and Mass Spectrometry : TMS groups can be used to increase the volatility of non-volatile compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
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Derivatization of Compounds : TMS groups can be used to derivatize certain compounds, such as alcohols, phenols, or carboxylic acids . This involves substituting a TMS group for a hydrogen in the hydroxyl groups on these compounds, forming trimethylsiloxy groups .
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Chromatography : In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with TMS groups is referred to as endcapping .
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NMR Spectroscopy : In NMR spectroscopy, signals from atoms in TMS groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .
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Isolation of Reactive Molecules : Very reactive molecules can be isolated when enveloped by bulky TMS groups . This effect can be observed in tetrahedranes .
Safety And Hazards
properties
IUPAC Name |
(2-chloropyridin-3-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSRUYPAJUPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504042 | |
Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trimethylsilyl)pyridine | |
CAS RN |
77332-76-4 | |
Record name | 2-Chloro-3-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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